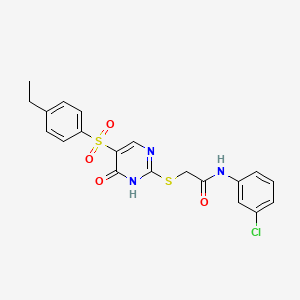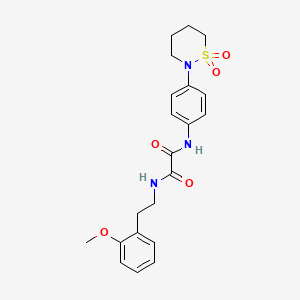
1-(3-nitrobenzyl)-2-oxo-N-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound , 1-(3-nitrobenzyl)-2-oxo-N-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide, is a complex molecule that likely exhibits a range of interesting chemical properties due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help infer some aspects of the compound's characteristics.
Synthesis Analysis
The synthesis of related N-carbonyl-1,2-dihydropyridines has been explored through Diels–Alder cycloadditions with nitrosobenzene, leading to the formation of 3-phenyl-2-oxa-3,6-diazabicyclo[2.2.2]oct-7-enes . Although the specific synthesis of the compound is not detailed, similar synthetic strategies involving cycloaddition reactions could potentially be applied to synthesize the dihydropyridine core of the molecule.
Molecular Structure Analysis
The molecular structure of related heterocyclic compounds has been studied using X-ray diffraction techniques . For instance, the structure of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine was determined to be monoclinic with a planar system of two conjugated heterocycles . This suggests that the dihydropyridine core of the compound may also exhibit planarity and conjugation, which could affect its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of N-substituted-1,2-dihydropyridines has been shown to include regiospecific cycloaddition reactions . These reactions can lead to the formation of bicyclic structures with different configurations, which may also be relevant to the chemical behavior of the compound . The presence of electron-withdrawing groups such as the nitro group could influence the reactivity of the benzyl moiety in the compound.
Physical and Chemical Properties Analysis
While the papers do not provide direct information on the physical and chemical properties of 1-(3-nitrobenzyl)-2-oxo-N-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide, they do offer insights into related structures. For example, the crystal structure analysis of a related compound revealed an extensive system of intramolecular and intermolecular contacts . This suggests that the compound may also exhibit significant intermolecular interactions, which could influence its solubility, melting point, and other physical properties.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(3-nitrophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N3O4/c21-20(22,23)16-8-1-2-9-17(16)24-18(27)15-7-4-10-25(19(15)28)12-13-5-3-6-14(11-13)26(29)30/h1-11H,12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBGYXORFPPYEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-nitrobenzyl)-2-oxo-N-(2-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3020211.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-1-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B3020213.png)
![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B3020215.png)
![4-{2-[(2,4-Dichlorobenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B3020220.png)
![Ethyl 4-[4-[(4-ethoxyphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3020221.png)


![1-(4-fluorophenyl)-3-(4-nitrophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3020225.png)

![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate](/img/structure/B3020228.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-oxochromene-3-carboxamide](/img/structure/B3020229.png)
![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B3020230.png)
![Tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate;hydrochloride](/img/structure/B3020231.png)